molecular formula C23H30O7 B1250983 caesalpinin F

caesalpinin F

Cat. No. B1250983
M. Wt: 418.5 g/mol
InChI Key: FGVVZVPAVGZHMX-SHLUOHGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caesalpinin F is a tetracyclic diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a tertiary alcohol, a tetracyclic diterpenoid and a methyl ester.

Scientific Research Applications

Antimalarial Activity Caesalpinin F, identified in the seed kernels of Caesalpinia crista, has shown promising antimalarial activity. The CH2Cl2 extract containing this compound demonstrated significant dose-dependent inhibitory effects on Plasmodium falciparum growth in vitro. These compounds, including this compound, had IC50 values ranging from 90 nM to 6.5 μM, indicating their potential in antimalarial treatments (Linn et al., 2005).

Anti-Influenza Activity Research on the seeds of Caesalpinia minax led to the discovery of several cassane furanoditerpenes, including caesalpinin F1. These compounds were evaluated for their inhibitory effects on influenza virus neuraminidase in vitro. Compared with the control Zanamivir, the new compounds, including caesalpinin F1, demonstrated moderate inhibitory activity (Wu et al., 2014).

Anti-Inflammatory and Immune Modulation The seeds of Caesalpinia bonduc, which contain compounds like this compound, have been studied for their potential in treating Poly Cystic Ovary Syndrome (PCOS). Extracts from these seeds are rich in active compounds like cassane furanoditerpenes and are studied for their anti-diabetic, anti-hyperlipidemic, anti-cancer, anti-pyretic, and anti-oxidant properties. Additionally, these compounds show anti-androgenic and anti-estrogenic potential, which could help in regulating hyperandrogenism, a major predisposing factor contributing to various clinical symptoms of PCOS (Kandasamy & Balasundaram, 2021).

Pharmacological Prospects this compound and related compounds from Caesalpinia crista have been isolated and structurally elucidated, revealing potential pharmacological applications. These compounds are a part of ongoing research to explore their full medicinal potential and therapeutic uses in various diseases (Kalauni et al., 2004).

Antioxidant Properties Ethanol extracts from different parts of Caesalpinia bonduc, including those containing this compound, have been studied for their antioxidant activity. The study involved evaluating the total flavonoid and phenolic contents and their correlation with the antioxidant activity. This research provides insights into the potential use of these extracts in combating oxidative stress-related diseases (Sembiring et al., 2017).

properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl (4aR,5S,6aR,7S,11aS,11bR)-5-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

InChI

InChI=1S/C23H30O7/c1-12(24)30-18-10-14-15(11-16-13(7-9-29-16)19(14)20(26)28-5)22(4)17(25)6-8-21(2,3)23(18,22)27/h7,9,14-15,18-19,27H,6,8,10-11H2,1-5H3/t14-,15+,18+,19-,22+,23-/m1/s1

InChI Key

FGVVZVPAVGZHMX-SHLUOHGRSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](CC3=C([C@H]2C(=O)OC)C=CO3)[C@@]4([C@@]1(C(CCC4=O)(C)C)O)C

Canonical SMILES

CC(=O)OC1CC2C(CC3=C(C2C(=O)OC)C=CO3)C4(C1(C(CCC4=O)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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